molecular formula C19H32 B089775 Tridecylbenzene CAS No. 123-02-4

Tridecylbenzene

Cat. No.: B089775
CAS No.: 123-02-4
M. Wt: 260.5 g/mol
InChI Key: MCVUKOYZUCWLQQ-UHFFFAOYSA-N
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Description

Tridecylbenzene, also known as 1-Phenyltridecane, is an organic compound with the molecular formula C19H32. It is a colorless to almost colorless liquid that is insoluble in water. This compound is primarily used in the manufacture of detergents and surface-active agents due to its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecylbenzene can be synthesized through the alkylation of benzene with tridecane. This reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions. The reaction proceeds as follows:

C6H6+C13H28C19H32C_6H_6 + C_{13}H_{28} \rightarrow C_{19}H_{32} C6​H6​+C13​H28​→C19​H32​

Industrial Production Methods: In industrial settings, this compound is produced through a similar alkylation process. The reaction is carried out in large reactors where benzene and tridecane are mixed in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Tridecylbenzene undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form tridecylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form tridecylcyclohexane.

    Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) yields tridecylnitrobenzene.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products:

Scientific Research Applications

Tridecylbenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: Employed in the study of lipid bilayers and membrane dynamics due to its hydrophobic properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of tridecylbenzene primarily involves its interaction with hydrophobic environments. Due to its long alkyl chain, this compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in the study of membrane dynamics and in the formulation of drug delivery systems. The molecular targets and pathways involved include interactions with lipid molecules and membrane proteins .

Comparison with Similar Compounds

    Dodecylbenzene (C18H30): Used in the production of detergents and as a surfactant.

    Tetradecylbenzene (C20H34): Employed in the manufacture of lubricants and as a chemical intermediate.

Tridecylbenzene’s unique chain length makes it particularly suitable for applications requiring specific hydrophobic interactions and solubility characteristics .

Properties

IUPAC Name

tridecylbenzene
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InChI

InChI=1S/C19H32/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12,14-15,17-18H,2-11,13,16H2,1H3
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InChI Key

MCVUKOYZUCWLQQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C19H32
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DSSTOX Substance ID

DTXSID7040784
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Molecular Weight

260.5 g/mol
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Physical Description

Tridecylbenzene is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; mp = 10 deg C; [HSDB]
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Boiling Point

654.8 °F at 760 mmHg (USCG, 1999), 346 °C
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Flash Point

greater than 230 °F (USCG, 1999)
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Density

0.881 (USCG, 1999) - Less dense than water; will float, 0.8550 @ 25 °C/4 °C
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Vapor Pressure

0.0000127 [mmHg], 1.27X10-5 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

123-02-4, 29463-64-7, 68648-87-3, 129813-59-8
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Melting Point

50 °F (USCG, 1999), 10 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Tridecylbenzene
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Tridecylbenzene
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Tridecylbenzene
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Tridecylbenzene
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Tridecylbenzene
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Customer
Q & A

Q1: What is tridecylbenzene and what are its primary applications?

A1: this compound is an organic compound belonging to the alkylbenzene family. While not a pharmaceutical compound, it serves as a crucial intermediate in the production of surfactants, particularly linear alkylbenzene sulfonates (LAS). [, ] These surfactants are widely employed in detergents and cleaning products due to their excellent cleaning properties and biodegradability. [, ]

Q2: Can you elaborate on the structure of this compound and its physicochemical properties?

A2: this compound consists of a benzene ring attached to a linear alkyl chain containing 13 carbon atoms. Its molecular formula is C₁₉H₃₂ and has a molecular weight of 260.47 g/mol. [] While specific spectroscopic data isn't extensively discussed in the provided research, alkylbenzenes are typically characterized using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). These methods provide insights into the structure and bonding within the molecule.

Q3: The research mentions "sodium this compound sulfonate." What is its connection to this compound?

A3: Sodium this compound sulfonate is a derivative of this compound. It's produced through the sulfonation of this compound, a process that introduces a sulfonic acid group (-SO₃H) onto the benzene ring. [, , ] This modification significantly enhances the compound's solubility in water and its surfactant properties, making it suitable for use in detergents. [, , ]

Q4: How is this compound sulfonate typically degraded in the environment?

A4: Research indicates that this compound sulfonates, like other LAS, undergo biodegradation in the environment primarily through the shortening of their alkyl chains. [] This process occurs sequentially, with higher homologues (longer alkyl chains) breaking down into lower homologues. [] This biodegradability is a key reason for their widespread use in detergents, as they break down into less harmful substances over time.

Q5: The research mentions using this compound sulfonate in metallographic techniques. What is its role in this context?

A5: While this compound sulfonate is primarily known for its surfactant properties, research indicates its use in metallographic etching solutions. [, ] Specifically, an aqueous solution containing sodium this compound sulfonate and picric acid proved effective in revealing prior austenitic grain boundaries in gun steel. [] Similarly, it's been used in electrochemical polarization tests to evaluate the degradation of steel alloys used in power plants. []

Q6: Are there any environmental concerns associated with this compound or its derivatives?

A6: While considered biodegradable, the environmental fate and impact of alkylbenzenes like this compound, particularly in specific ecosystems, require careful consideration. [] Research highlights the presence of alkylbenzenes, including those with a tridecyl chain length, in sediments from a hypersaline environment in Tunisia. [] This underscores the need for continued research into their distribution, persistence, and potential effects on aquatic organisms and ecosystems.

Q7: The research mentions the synthesis of complex molecules derived from this compound. Can you elaborate on this?

A7: Research on the Proteaceae family of plants led to the isolation of a compound called grevillol, a derivative of this compound. [, ] Chemists successfully converted grevillol into rapanone, a natural quinone with potential biological activity. [] This synthesis highlights the versatility of this compound as a starting material for creating more complex molecules with potential applications in various fields.

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